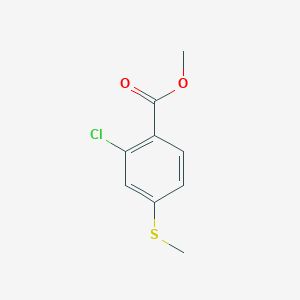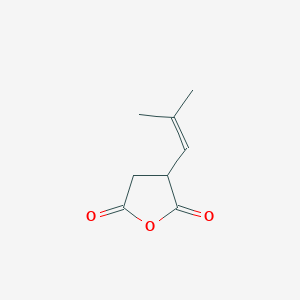
1-Amino-5-(phenylthio)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-5-(phenylthio)anthracene-9,10-dione is a compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
准备方法
The synthesis of 1-Amino-5-(phenylthio)anthracene-9,10-dione typically involves multiple steps. One common method starts with the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with a series of alkylamines to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione. This intermediate is then reacted with thiophenol to introduce the phenylsulfanyl group, resulting in the formation of this compound .
化学反应分析
1-Amino-5-(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and phenylsulfanyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Amino-5-(phenylthio)anthracene-9,10-dione has several scientific research applications:
作用机制
The mechanism of action of 1-Amino-5-(phenylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives inhibit monoamine oxidase enzymes by binding to the active site and preventing the oxidation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like depression and neurodegenerative diseases .
相似化合物的比较
1-Amino-5-(phenylthio)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1,5-bis(phenylsulfanyl)anthracene-9,10-dione: Similar in structure but lacks the amino group, which may affect its biological activity and chemical reactivity.
9,10-bis(phenylethynyl)anthracene: Features ethynyl groups instead of phenylsulfanyl, leading to different photophysical properties and applications.
1-Amino-4-(phenylamino)anthracene-9,10-dione: Contains a phenylamino group instead of phenylsulfanyl, which may influence its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
41008-13-3 |
|---|---|
分子式 |
C20H13NO2S |
分子量 |
331.4 g/mol |
IUPAC 名称 |
1-amino-5-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO2S/c21-15-10-4-8-13-17(15)19(22)14-9-5-11-16(18(14)20(13)23)24-12-6-2-1-3-7-12/h1-11H,21H2 |
InChI 键 |
XIRMKOCIWUOAOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Pyrido[2,3-d]pyrimidine-6-carboxaldehyde, 2,4-diamino-](/img/structure/B8716378.png)


![4-[3-Chloro-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B8716385.png)






